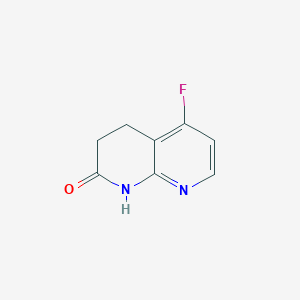

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

描述

5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-fluoro-1,8-naphthyridin-2(1H)-one derivatives using suitable catalysts and reaction conditions to achieve the desired dihydro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for antibiotic development.

Anticancer Properties

Several studies have investigated the compound's anticancer effects, particularly its ability to inhibit tumor growth. It has shown promise in targeting specific cancer cell lines, leading to apoptosis (programmed cell death). For instance, one study highlighted its efficacy against breast cancer cells, suggesting mechanisms involving the disruption of cellular signaling pathways.

Neuroprotective Effects

Emerging research points to the neuroprotective properties of this compound. Animal models have indicated that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues.

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes relevant to disease processes. Its structural characteristics allow it to interact with enzyme active sites effectively, which can be leveraged for therapeutic interventions in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a research article featured in Cancer Letters, the compound was tested on various cancer cell lines. The findings revealed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls. This suggests its potential application in targeted cancer therapies.

Case Study 3: Neuroprotection

A study published in Neuropharmacology assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. The results demonstrated significant reductions in neuronal death and improvements in behavioral outcomes for treated animals compared to controls.

Data Table: Summary of Applications

| Application Area | Key Findings | References |

|---|---|---|

| Antimicrobial Activity | Effective against multi-drug resistant bacteria | Journal of Antimicrobial Chemotherapy |

| Anticancer Properties | Induces apoptosis in breast cancer cells | Cancer Letters |

| Neuroprotective Effects | Reduces oxidative stress-induced neuronal injury | Neuropharmacology |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic disorders | Various studies |

作用机制

The mechanism by which 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's fluorine atom often plays a crucial role in its biological activity.

相似化合物的比较

5-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Uniqueness: 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is distinguished by its specific structural features, including the presence of a fluorine atom at the 5-position. This fluorine atom can significantly influence the compound's chemical reactivity and biological activity, setting it apart from similar compounds.

生物活性

5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No. 1237535-78-2) is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. Its molecular formula is CHFNO, with a molecular weight of 166.15 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of carcinoma cells. For instance, it was evaluated using the MTT assay against HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. The results indicated that this compound exhibits significant cytotoxicity, particularly against HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its antiproliferative effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may activate specific signaling pathways that lead to programmed cell death, thereby reducing tumor growth . Furthermore, it is hypothesized that the presence of fluorine enhances the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested alongside other naphthyridine derivatives for their antiproliferative properties. The study utilized a panel of human tumor cell lines and documented IC values ranging from 0.5 µM to 10 µM for various derivatives. Specifically, this compound exhibited an IC value of approximately 3 µM against MCF-7 cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the naphthyridine scaffold significantly impact biological activity. Substitutions at various positions on the ring system were explored to enhance potency and selectivity against specific cancer types. The introduction of different functional groups was shown to improve antiproliferative activity dramatically .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 3 | Induction of apoptosis |

| Other Naphthyridine Derivative A | HeLa | 5 | Cell cycle arrest |

| Other Naphthyridine Derivative B | HT-29 | 10 | Inhibition of DNA synthesis |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

The compound is synthesized via microwave-assisted inverse electron-demand Diels-Alder (IEDDA) reactions. Key steps include:

- Amide coupling : Reaction of 3-methylsulfonyl-1,2,4-triazine with amines (e.g., pent-4-ynamines) in THF to form N-alkyl/aryl intermediates .

- Sonogashira cross-coupling : Use of CuI (10 mol%) and Pd(PPh₃)₂Cl₂ (5 mol%) in DME/Et₃N to introduce aryl/heteroaryl substituents .

- Microwave cyclization : Heating in chlorobenzene at 220°C for 1 hour to achieve cyclization with high regioselectivity (>90% yield) . Microwave irradiation reduces side reactions and improves efficiency compared to traditional thermal methods .

Q. How is this compound characterized structurally and analytically?

- Spectroscopy : NMR (¹H/¹³C) identifies fluorine substitution patterns and dihydro-naphthyridinone backbone .

- Mass spectrometry : Confirms molecular weight (e.g., 178.16 g/mol for unsubstituted analogs) .

- X-ray crystallography : Validates bicyclic conformation and hydrogen-bonding interactions in solid state .

- HPLC/LC-MS : Monitors purity (>95%) and byproducts during synthesis .

Q. What are the primary pharmacological targets of this compound?

It acts as a Raf kinase inhibitor (e.g., flezurafenib derivative), targeting oncogenic signaling pathways in cancers like melanoma . The fluorine atom enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can substituent effects on the naphthyridinone core be systematically studied to optimize kinase inhibition?

- Positional analysis : Fluorine at C5 improves solubility and binding affinity, while bulky groups at C1 (e.g., aryl via Sonogashira coupling) modulate selectivity .

- SAR studies : Replace the 5-fluoro group with methoxy or nitro to assess impact on IC₅₀ values .

- Computational modeling : Docking simulations (e.g., AutoDock) predict interactions with Raf kinase’s ATP-binding pocket .

Q. What strategies mitigate challenges in scaling microwave-assisted synthesis for gram-scale production?

- Solvent optimization : Replace chlorobenzene with safer solvents (e.g., DMF) while maintaining microwave efficiency .

- Catalyst recycling : Immobilize Pd/Cu catalysts on silica to reduce metal leaching .

- Flow chemistry : Continuous microwave reactors improve heat transfer and reduce reaction time .

Q. How do spectroscopic discrepancies arise in structural analysis, and how are they resolved?

- Fluorine coupling artifacts : ¹⁹F NMR clarifies splitting patterns obscured in ¹H NMR due to spin-spin coupling .

- Tautomeric equilibria : Variable-temperature NMR (e.g., -40°C to 25°C) identifies dominant keto-enol forms .

- XRD vs. computational data : Density functional theory (DFT) refines bond angles/electron density mismatches .

Q. What analytical methods identify and quantify synthetic byproducts (e.g., regioisomers)?

属性

IUPAC Name |

5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFPJHXTCXVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243345 | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-78-2 | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。